

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

molecular weight

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Compound of Interest

Compound Name: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

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An In-Depth Technical Guide to **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural architecture, featuring a thiophene ring, a secondary amine, and a hydroxyl group on a propane backbone, makes it a versatile and highly valuable synthetic intermediate. Most notably, it is a key precursor in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder and other conditions.^[1] Beyond its role in antidepressant synthesis, its structural similarity to the β -adrenergic pharmacophore allows it to serve as a foundational scaffold for developing cardiovascular drugs, including β -blockers and antiarrhythmic agents.^[1] The compound's stereochemistry is of paramount importance, as different enantiomers can exhibit distinct pharmacological activities and potencies, making enantioselective synthesis a critical aspect of its production.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling.

Physicochemical and Structural Data

The fundamental properties of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** are critical for its application in synthesis and research. These properties vary slightly depending on the isomeric form (racemate vs. specific enantiomers).

Core Properties

A summary of the key quantitative data for the compound is presented below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₃ NOS	[1] [2] [3] [4] [5]
Molecular Weight	171.26 g/mol	[1] [2] [3] [4] [6] [7] [8]
Appearance	White powder to Orange Solid	[2] [5]
Melting Point	56-61 °C	[3]
Boiling Point	294.3 ± 35.0 °C at 760 mmHg	[3]
Density	1.1 ± 0.1 g/cm ³	[3]

Structural Identifiers and Isomers

The compound exists as a racemate and as individual (R) and (S) enantiomers. The (S)-enantiomer is the specific precursor required for the synthesis of the active (S)-Duloxetine enantiomer.[\[6\]](#)[\[9\]](#)

Identifier	Racemic Form	(S)-Enantiomer	(R)-Enantiomer
CAS Number	116539-56-1[2][4]	116539-55-0[6][7]	116539-57-2[1][5]
IUPAC Name	3-(methylamino)-1-(thiophen-2-yl)propan-1-ol	(1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol	(1R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol
InChI	InChI=1S/C8H13NOS /c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3	InChI=1S/C8H13NOS /c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1	InChI=1S/C8H13NOS /c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m1/s1
Canonical SMILES	CNCCC(C1=CC=CS1)O	CNCC--INVALID-LINK--O	CNCC--INVALID-LINK--O

Molecular Structure

The chemical structure of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol**, highlighting the chiral center.

Caption: Molecular structure of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol**.

Role in Medicinal Chemistry and Drug Development

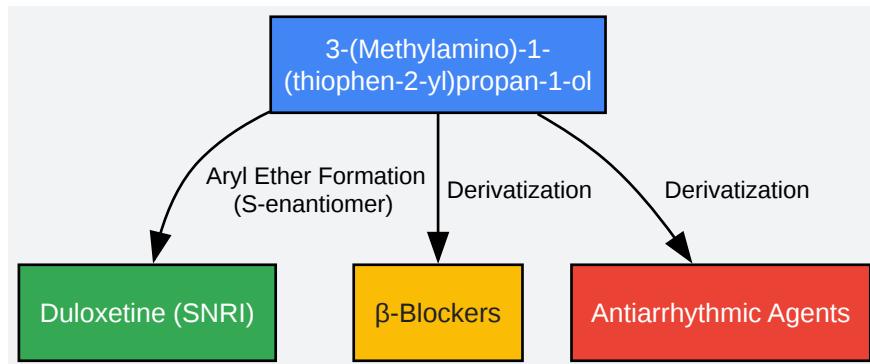
The utility of this molecule stems from its specific structural motifs which are recognized pharmacophores for several classes of therapeutic agents.

Keystone Intermediate for Duloxetine

The primary application of **(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** is as the penultimate intermediate in the industrial synthesis of **(S)-Duloxetine**. The stereospecificity of this precursor is crucial for the efficacy of the final drug product. The synthetic pathway involves the subsequent reaction of this alcohol with 1-fluoronaphthalene to form the diaryl ether linkage characteristic of Duloxetine.[10]

Scaffold for Cardiovascular Drugs

The core structure of this compound aligns with the β -adrenergic pharmacophore.^[1] This makes it a valuable starting material for the synthesis of novel β -blockers and antiarrhythmic agents, which are used to manage conditions like hypertension and cardiac arrhythmias.^[1] The (R)-enantiomer, in particular, is noted for its potential in ensuring enantioselective binding to adrenergic receptors, which can lead to higher efficacy and a more favorable side-effect profile.^[1]



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Caption: Synthetic utility as a precursor for various drug classes.

Synthetic Strategies and Methodologies

The synthesis of **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol**, especially its enantiomerically pure forms, is a well-explored area. Routes typically begin from commercially available thiophene derivatives.^{[9][11]}

Overview of Synthetic Routes

Several synthetic pathways have been developed, with the most common starting materials being:

- 2-Acetylthiophene: This is arguably the most frequent starting point, typically involving a Mannich reaction followed by reduction.^{[12][13]}
- 2-Thiophenecarboxaldehyde: Aldol-type reactions can be employed.^[9]
- Thiophene: Friedel-Crafts acylation followed by further functionalization.^[9]

The critical step in these syntheses is the stereoselective reduction of the ketone intermediate, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, to establish the desired stereochemistry at the hydroxyl-bearing carbon.[10]

Representative Protocol: Mannich Reaction and Reduction

This protocol outlines a generalized, two-step synthesis starting from 2-acetylthiophene.

Disclaimer: This is an illustrative procedure and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Mannich Reaction to form 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride

- **Reaction Setup:** To a suitable reaction vessel, add 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in a solvent such as ethanol or isopropanol.
- **Acid Catalyst:** Add a catalytic amount of concentrated hydrochloric acid.
- **Reflux:** Heat the mixture to reflux and maintain for several hours until TLC or HPLC analysis indicates consumption of the starting material.
- **Isolation:** Cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product. Collect the solid by filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum to yield the ketonic Mannich base hydrochloride.[12]

Step 2: Enantioselective Reduction to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol This step is often achieved using advanced chemoenzymatic or catalytic asymmetric methods for high enantiomeric excess.

- **Biocatalytic Reduction:** A highly effective method involves using a specific carbonyl reductase enzyme (e.g., from *Rhodosporidium toruloides*) that is selective for the (S)-enantiomer.[11][12]
- **Reaction Conditions:** The ketone precursor is incubated with the enzyme in a buffered aqueous solution, often with a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

- Monitoring: The reaction is monitored for conversion and enantiomeric excess (ee) using chiral HPLC.
- Workup and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the high-purity (S)-alcohol.[12]



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Caption: A common synthetic workflow from 2-acetylthiophene.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol** presents several hazards.

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[4][7]
 - H314: Causes severe skin burns and eye damage.[7]
 - H412: Harmful to aquatic life with long lasting effects.[7]
- Precautions:
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
 - Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is more than a simple chemical intermediate; it is a cornerstone molecule in the synthesis of complex pharmaceuticals. Its value is defined by its precise molecular architecture and, critically, its stereochemistry. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements is essential for professionals in drug discovery and development who leverage this compound to create next-generation therapeutics for neurological and cardiovascular diseases.

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